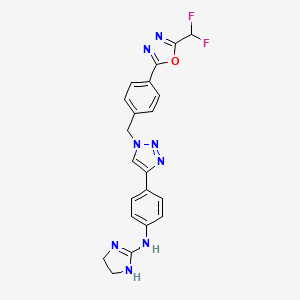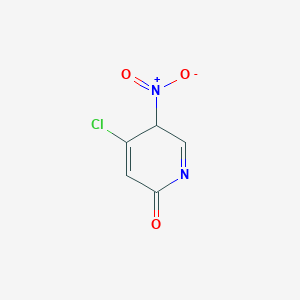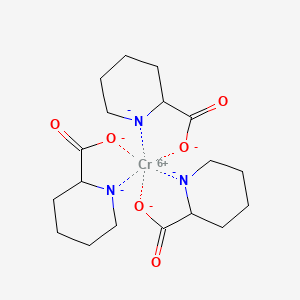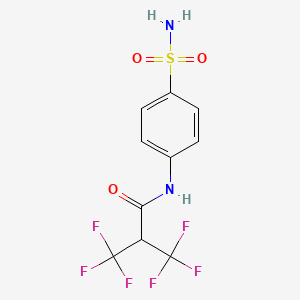
3,3,3-Trifluoro-N-(4-sulfamoylphenyl)-2-(trifluoromethyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdm2 E3 ligase inhibitor 1 is a compound that inhibits the activity of the human double minute 2 protein, an E3 ubiquitin ligase. This protein plays a crucial role in the regulation of the tumor suppressor protein p53, which is involved in cell cycle control and apoptosis. By inhibiting the human double minute 2 protein, Hdm2 E3 ligase inhibitor 1 can stabilize and activate p53, making it a potential therapeutic agent in cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hdm2 E3 ligase inhibitor 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the use of pyrimidoquinoline-dione as a core structure. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Hdm2 E3 ligase inhibitor 1 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Hdm2 E3 ligase inhibitor 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
Hdm2 E3 ligase inhibitor 1 has a wide range of scientific research applications, including:
Mecanismo De Acción
Hdm2 E3 ligase inhibitor 1 exerts its effects by binding to the human double minute 2 protein and inhibiting its E3 ubiquitin ligase activity. This prevents the ubiquitination and subsequent degradation of p53, leading to its stabilization and activation. The activated p53 can then induce cell cycle arrest and apoptosis in cancer cells. The molecular targets involved in this pathway include the human double minute 2 protein, p53, and other components of the ubiquitin-proteasome system .
Comparación Con Compuestos Similares
Similar Compounds
Hdm2 E3 ligase inhibitor II (HLI373): Another inhibitor of the human double minute 2 protein, with a similar mechanism of action.
Uniqueness
Hdm2 E3 ligase inhibitor 1 is unique in its specific binding affinity and inhibitory potency towards the human double minute 2 protein. It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent in cancer treatment. Its ability to selectively inhibit the human double minute 2 protein without affecting other ubiquitin ligases makes it a valuable tool in scientific research and drug development .
Propiedades
Fórmula molecular |
C10H8F6N2O3S |
|---|---|
Peso molecular |
350.24 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-N-(4-sulfamoylphenyl)-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C10H8F6N2O3S/c11-9(12,13)7(10(14,15)16)8(19)18-5-1-3-6(4-2-5)22(17,20)21/h1-4,7H,(H,18,19)(H2,17,20,21) |
Clave InChI |
SKFRRPUNXSXVKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C(C(F)(F)F)C(F)(F)F)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide](/img/structure/B12363352.png)


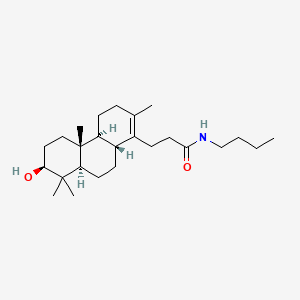
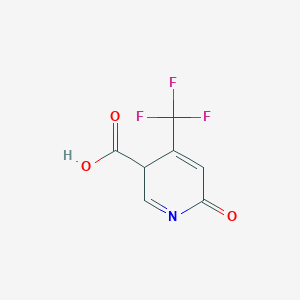
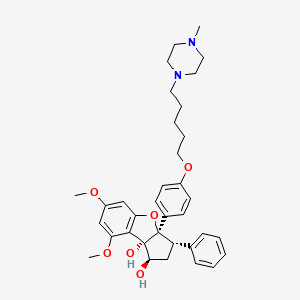
![trisodium;(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylate](/img/structure/B12363398.png)
![1-[4-[5-(4-fluoro-3,5-dimethoxyphenyl)-4-methylpyridin-3-yl]phenyl]piperazine;dihydrochloride](/img/structure/B12363406.png)
![methyl 2-[11-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-[11-[(2-methoxy-2-oxoethyl)amino]-11-oxoundecyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]undecanoylamino]acetate;bromide](/img/structure/B12363410.png)
